N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide is an organic compound that features a furan ring and a methyl-substituted phenyl group connected through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide typically involves the reaction of 2-furylmethylene with 4-methylphenylamine under controlled conditions. The reaction is often carried out in the presence of an oxidizing agent to facilitate the formation of the amine oxide. Common oxidizing agents include hydrogen peroxide and peroxycarboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the amine oxide back to the corresponding amine.
Substitution: The furan and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxycarboxylic acids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different N-oxide derivatives, while reduction will produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide involves its interaction with molecular targets through its furan and phenyl groups. The compound can undergo oxidation to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[(Z)-2-Furylmethylene]-N-methylamine oxide
- Benzenamine, N-(2-furanylmethylene)-4-methyl-, N-oxide
Uniqueness
N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H11NO2 |
---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
1-(furan-2-yl)-N-(4-methylphenyl)methanimine oxide |
InChI |
InChI=1S/C12H11NO2/c1-10-4-6-11(7-5-10)13(14)9-12-3-2-8-15-12/h2-9H,1H3/b13-9- |
InChI-Schlüssel |
CPXXRTKNTJCKHP-LCYFTJDESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/[N+](=C/C2=CC=CO2)/[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)[N+](=CC2=CC=CO2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.